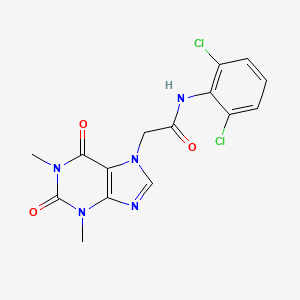![molecular formula C12H20ClNS B4446176 N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride
Descripción general
Descripción
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride, also known as MTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTM is a derivative of amphetamine and has been found to have similar effects on the central nervous system.
Aplicaciones Científicas De Investigación
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It has been found to have similar effects to amphetamine, including increased dopamine and norepinephrine release, as well as increased locomotor activity in rodents. N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has also been used to study the effects of amphetamine derivatives on serotonin release and reuptake.
Mecanismo De Acción
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride acts as a substrate for the dopamine and norepinephrine transporters, leading to increased release of these neurotransmitters. It also acts as a weak inhibitor of the serotonin transporter, leading to increased serotonin release. These effects contribute to the stimulant and euphoric effects of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride.
Biochemical and Physiological Effects
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been found to increase locomotor activity in rodents, as well as induce stereotypic behaviors such as head bobbing and sniffing. It has also been found to increase heart rate and blood pressure in animals. N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been shown to have a longer duration of action compared to amphetamine, which may contribute to its potential as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has several advantages as a research tool. It has a longer duration of action compared to amphetamine, which allows for longer experiments. It also has a lower potential for abuse compared to other amphetamine derivatives. However, N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has several limitations as well. It has been found to be less potent than amphetamine in inducing locomotor activity, which may limit its usefulness in certain experiments. Additionally, N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has not been extensively studied in humans, which may limit its potential for translational research.
Direcciones Futuras
There are several future directions for research on N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride. One area of interest is the potential use of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride as a treatment for attention deficit hyperactivity disorder (ADHD), due to its similarities to amphetamine. Another area of interest is the potential use of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride in studying the effects of amphetamine derivatives on the serotonin system. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride, as well as its potential as a research tool.
Propiedades
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-10-7-8-14-12(10)9-13-11-5-3-2-4-6-11;/h7-8,11,13H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJXZRMQLRTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)

![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)


![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)
![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)